![molecular formula C12H15Br B2578827 4-[(1E)-4-bromobut-1-en-1-yl]-1,2-dimethylbenzene CAS No. 1181747-75-0](/img/structure/B2578827.png)

4-[(1E)-4-bromobut-1-en-1-yl]-1,2-dimethylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

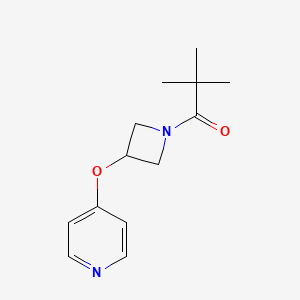

The compound “4-[(1E)-4-bromobut-1-en-1-yl]-1,2-dimethylbenzene” is a chemical compound with the CAS Number: 7515-41-5 . It has a molecular weight of 211.1 .

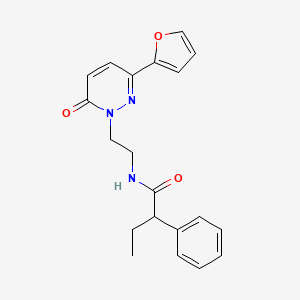

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2/b8-4+ . This indicates that the compound has a bromine atom attached to a but-1-en-1-yl group, which is further attached to a 1,2-dimethylbenzene ring.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Formation of Cyclohexa-1,2,4-triene : A study by Christl and Groetsch (2000) describes the preparation of 1-Bromocyclohexa-1,4-diene, a related compound, from trans-4,5-dibromocyclohexene. This process involves the elimination of hydrogen bromide and subsequent reactions to form various derivatives. These steps are crucial in understanding the chemical behavior and potential applications of similar brominated compounds (Christl & Groetsch, 2000).

Bromination of Dimethylbenzenes : Aitken et al. (2016) explored the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene under various conditions. The study resulted in different bromination products, including previously unknown compounds, showcasing the diverse chemical reactions possible with brominated dimethylbenzenes (Aitken et al., 2016).

Applications in Material Science

Ultrasonic Study on Binary Liquid Mixtures : Research by Yadava and Yadav (2005) examined the densities and ultrasound velocities in mixtures of 1-bromobutane with benzene and 1,4-dimethylbenzene. Such studies are relevant for understanding the physical properties of bromoalkanes in combination with hydrocarbons, which can have implications in material science and industrial applications (Yadava & Yadav, 2005).

Viscosity of Binary Liquid Mixtures : A study conducted in 2008 by the same authors, Yadava and Yadav, focused on the viscosities of binary mixtures containing bromoalkanes and hydrocarbons like 1,4-dimethylbenzene. This research helps in understanding the interaction between different chemical compounds and their impact on physical properties, which is vital for various industrial applications (Yadava & Yadav, 2008).

Propiedades

IUPAC Name |

4-[(E)-4-bromobut-1-enyl]-1,2-dimethylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br/c1-10-6-7-12(9-11(10)2)5-3-4-8-13/h3,5-7,9H,4,8H2,1-2H3/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAQEBBJZFBDKR-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=CCCBr)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C/CCBr)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2578746.png)

![2-Chloro-N-[1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]propanamide](/img/structure/B2578747.png)

![(5-Chlorothiophen-2-yl)(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2578753.png)

![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2578755.png)

![N-(2,3-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2578758.png)

![N-(2-ethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2578759.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2578760.png)